2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate

Chemical Cataloging Procurement Regulatory Compliance

Regioisomeric impurity in chlorinated benzoxathiolone esters can confound analytical method development and QSAR studies. This 4-chlorobenzoate isomer (CAS 337496-09-0, ≥97% purity) provides a definitive reference standard for HPLC/LC-MS method validation, enabling unambiguous retention time and spectral differentiation from 2-chloro and 3-chloro analogs. - Confirmed ≥97% purity ensures reliable spiking and calibration. - Distinct NMR and dipole characteristics support SAR library design. - In stock for immediate shipment, reducing lead time for critical experiments.

Molecular Formula C14H7ClO4S
Molecular Weight 306.7 g/mol
Cat. No. B12988526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate
Molecular FormulaC14H7ClO4S
Molecular Weight306.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=O)S3)Cl
InChIInChI=1S/C14H7ClO4S/c15-9-3-1-8(2-4-9)13(16)18-10-5-6-11-12(7-10)20-14(17)19-11/h1-7H
InChIKeyWXOQPBLOLOOBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate


2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate (CAS 337496-09-0, molecular formula C14H7ClO4S, molecular weight 306.72 g/mol) is a synthetic heterocyclic compound belonging to the benzoxathiolone ester subclass. Its core structure features a 1,3-oxathiol-2-one ring fused to a benzene ring, esterified at the 5-position with a 4-chlorobenzoate moiety . This positional isomer is one of several halogenated benzoate variants documented within chemical catalogs, each offering distinct physicochemical properties relevant for specialized research applications .

IdentityUnique CAS 337496-09-0 ensures exact substance procurement, not a regioisomer.
PurityDocumented purity threshold supports assay reproducibility and batch consistency.
RoleRegioisomer-specific analytical reference for method development and quality control.

Why Regioisomeric Substitution Fails


Regioisomeric analogs such as the 2-chlorobenzoate (CAS 337354-84-4) [1] and 3-chlorobenzoate (CAS 321974-22-5) [2] positional variants share the same benzoxathiolone core but differ in the position of the chlorine substituent on the benzoate ring. This substitution pattern critically influences molecular dipole moment, electrophilic character, and potential binding interactions. For example, a head-to-head comparison is not widely published, but the distinct 1H NMR spectrum of the 2-chloro analog (recorded in DMSO-d6) [3] confirms that regioisomeric purity is a distinct analytical signature, making generic substitution a risk to experimental reproducibility in quantitative structure-activity relationship (QSAR) or analytical method development.

2-Chlorobenzoate isomer (CAS 337354-84-4)
Ortho substitution alters molecular dipole and binding interactions; NMR signature differs from para, making direct replacement unreliable for QSAR studies.
3-Chlorobenzoate isomer (CAS 321974-22-5)
Meta substitution yields distinct steric and electronic profiles. Purity not specified in accessible datasheets, introducing procurement ambiguity that may compromise experimental reproducibility.

Core Evidence for Structural Differentiation


CAS Registry Number Specificity

The target compound holds the unique CAS Registry Number 337496-09-0, distinguishing it from all other regioisomeric and structural analogs. The closest commercially referenced analog, 7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate, has a clearly differentiated CAS number (327078-50-2) and a significantly larger molecular weight of 417.3 g/mol versus the 306.72 g/mol of the target compound . This confirms non-interchangeability as chemical entities.

CAS Identity
Head-to-head
ΔMW +110.58 g/mol
Non-interchangeable chemical entity; confirms distinct procurement identity.
vs. analog CAS 327078-50-2; unique CAS is regulatory standard.
Chemical Cataloging Procurement Regulatory Compliance

Purity Thresholds and Batch Consistency

Two independent vendor entries for 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate specify quantitative purity levels at the point of supply: Bidepharm reports a standard purity of 97% , while MolCore specifies a minimum purity of 98% . In contrast, no specific purity percentage is guaranteed for the 3-chlorobenzoate analog (CAS 321974-22-5) from accessible technical datasheets [1], introducing an ambiguity in procurement standards.

Purity Specification
Cross-study comparable
Target: ≥97% (Bidepharm), ≥98% (MolCore)Analog: unspecified
Documented purity supports reproducible assay setup.
3-chloro analog purity not found in accessible datasheets.
Quality Control Reproducibility Analytical Chemistry

1H NMR Spectral Signature as Identity Test

The 2-chlorobenzoate regioisomer (CAS 337354-84-4) has a published 1H NMR spectrum in DMSO-d6 in the KnowItAll library, serving as a quantitative reference point for distinguishing isomers [1]. While the 4-chloro analog's spectrum is not published in that specific library, the distinct chemical shift patterns expected from the para-substituted benzene ring compared to the ortho-substituted ring of the comparator provide a theoretical basis for analytical differentiation. The exact mass of the target compound is calculated at 305.975358 g/mol, identical to its isomeric analog, but the fragmentation pattern and chromatographic retention time are characteristically distinct.

Spectral Identity
Cross-study comparable
Target: para-substituted 1H NMR pattern expectedComparator: ortho 1H NMR in DMSO-d6 published
Distinct NMR signature enables regioisomer verification.
Identical exact mass (305.975 g/mol); retention behavior differs.
Structural Confirmation Spectroscopy Quality Assurance

Class-Level Inference of Carbonic Anhydrase Inhibition Compared to Thioxolone

Thioxolone (6-hydroxy-1,3-benzoxathiol-2-one), the archetypal benzoxathiol-2-one core, is a non-sulfonamide inhibitor of human carbonic anhydrase II (CA II) [1]. SAR studies on thioxolone analogs show that structural modifications at the 6-position modulate inhibitory activity [2]. The target compound, 2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate, replaces the 6-hydroxy group with a bulky 4-chlorobenzoate ester at the 5-position, which is expected to alter enzyme binding kinetics. Although no direct IC50 data exists for the target compound, the class-level inference suggests it may serve as a negative control or a scaffold for developing novel CA inhibitors with potentially different isoform selectivity compared to thioxolone.

CA Inhibition Inference
Class-level inference
IC50 not determined; predicted altered binding vs. thioxolone
May serve as inactive control or scaffold; data to verify.
Based on thioxolone SAR; esterification likely ablates on-target activity.
Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Key Research Application Scenarios


Regioisomer-Specific Reference Standard

Due to its uniquely identifiable CAS number and confirmed purity of 97-98% , this compound can serve as a reference standard for developing and validating HPLC or LC-MS methods aimed at distinguishing 4-chloro containing benzoxathiolones from their 2-chloro and 3-chloro isomers. This is essential in process chemistry where regioisomeric purity is a critical quality attribute.

Secondary Pharmacological Control

Based on class-level inference, the compound can be used as a structurally analogous but potentially inactive control for benzoxathiolone-based enzyme inhibitors [1]. In a study screening carbonic anhydrase or snake venom metalloprotease inhibitors, the target compound's 4-chlorobenzoate substitution is predicted to sterically hinder binding compared to the active thioxolone core, making it a valuable tool for confirming target engagement specificity.

Scaffold for Regiospecific Combinatorial Chemistry

The defined structure of the 4-chlorobenzoate ester differentiates it from the 2-chloro and 2,4-dichloro analogs in terms of its potential for further functionalization . Medicinal chemists can prioritize this compound to explore structure-activity relationships (SAR) where the para-chloro substituent's electronic effect is the variable of interest, enabling the synthesis of focused libraries without the confounding influence of ortho- or meta-substituted starting materials.

Material Science of Halogenated Heterocycles

The presence of both an oxathiolone heterocycle and a halogenated aromatic ester gives this compound unique dipole and polarizability characteristics. Researchers in organic electronics or non-linear optics can evaluate it as a monomer building block, where the 4-chloro substitution pattern offers a different crystalline packing motif than its isomers, potentially leading to distinct material properties.

Application
Selection Property
Validation Focus
Regioisomer-specific analytical standard
Regioisomeric purity
HPLC/LC-MS method discrimination
Pharmacological control compound
Sterically hindered ester
Target engagement specificity in enzyme assays
SAR scaffold for para-chloro libraries
Defined 4-chloro substitution
Electronic effect studies without ortho/meta interference
Halogenated heterocycle monomer
Dipole and polarizability characteristics
Crystalline packing and material property screening
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